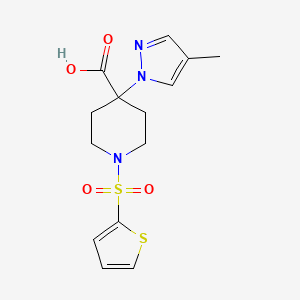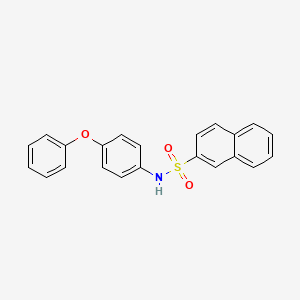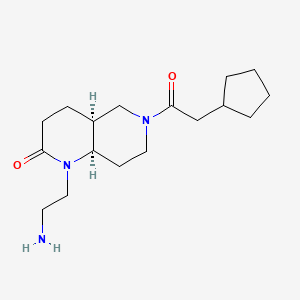
4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid, also known as MPTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPTP is a piperidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, and it has been investigated for its potential applications in the treatment of epilepsy, pain, and inflammation. 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as GABA and glutamate. 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has been found to exhibit a variety of biochemical and physiological effects, including anticonvulsant, anti-inflammatory, and analgesic properties. 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has also been found to modulate the activity of neurotransmitters, such as GABA and glutamate, and to inhibit the activity of voltage-gated sodium channels. In addition, 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has been found to exhibit neuroprotective properties and to stimulate the growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its ease of synthesis and its low cost. 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has also been found to be stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on the central nervous system. However, 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has some limitations, including its limited solubility in water and its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid, including its potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease. 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid has been found to exhibit neuroprotective properties and to stimulate the growth of neurons, making it a promising candidate for the development of new treatments for these diseases. In addition, further research is needed to fully understand the mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid and its potential applications in other fields, such as medicinal chemistry and pharmacology.
Méthodes De Synthèse
4-(4-methyl-1H-pyrazol-1-yl)-1-(2-thienylsulfonyl)piperidine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-thienylsulfonyl chloride with 4-methyl-1H-pyrazole in the presence of a base, followed by the reaction of the resulting product with piperidine-4-carboxylic acid. Another method involves the reaction of 2-thienylsulfonyl chloride with 4-methyl-1H-pyrazole in the presence of a base, followed by the reaction of the resulting product with 4-piperidone.
Propriétés
IUPAC Name |
4-(4-methylpyrazol-1-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-11-9-15-17(10-11)14(13(18)19)4-6-16(7-5-14)23(20,21)12-3-2-8-22-12/h2-3,8-10H,4-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFKGMVQUCFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![(2R)-2-hydroxy-3-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5309574.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)
![4-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5309601.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)


![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)